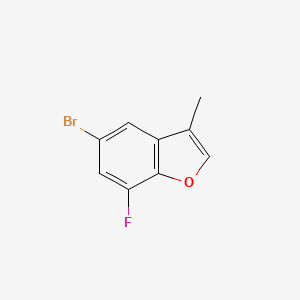

5-Bromo-7-fluoro-3-methylbenzofuran

CAS No.:

Cat. No.: VC18006844

Molecular Formula: C9H6BrFO

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFO |

|---|---|

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 5-bromo-7-fluoro-3-methyl-1-benzofuran |

| Standard InChI | InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |

| Standard InChI Key | SULGCNKQZYGQPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC2=C1C=C(C=C2F)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-Bromo-7-fluoro-3-methylbenzofuran (CAS 1404110-09-3) belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. Its molecular formula is , with a molecular weight of 229.05 g/mol . The substitution pattern features:

-

Bromine at position 5

-

Fluorine at position 7

-

Methyl group at position 3

This arrangement creates distinct electronic effects: the electron-withdrawing halogens (Br, F) and electron-donating methyl group influence the compound’s reactivity and intermolecular interactions.

Spectroscopic Data

While experimental spectral data for this specific compound remains unpublished, analogous benzofuran derivatives provide insight:

-

NMR: Methyl protons typically resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.6 ppm depending on substituent effects .

-

NMR: The methyl carbon generally appears at δ 20–25 ppm, with aromatic carbons spanning δ 105–160 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 229 (M) with characteristic isotopic patterns for bromine (1:1 ratio for /) .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5-bromo-7-fluoro-3-methylbenzofuran likely involves sequential halogenation and alkylation steps. Key approaches include:

Electrophilic Aromatic Substitution

A regioselective bromo-fluorination sequence could employ:

-

Fluorination: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by reaction with N-fluorobenzenesulfonimide (NFSI) .

-

Bromination: Electrophilic bromination using Br/FeBr or N-bromosuccinimide (NBS) under controlled conditions .

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions enable precise halogen placement:

This method offers superior regiocontrol compared to traditional electrophilic routes.

Benzofuran Ring Construction

Two primary pathways exist for assembling the benzofuran core:

Cyclization of 2-Halophenols

A copper(I)-catalyzed Ullmann-type reaction facilitates intramolecular ether formation:

Yields typically range from 45–65% under optimized conditions .

Physicochemical Properties

Thermal Stability

Limited experimental data exists, but analogous compounds suggest:

-

Melting Point: Estimated 120–140°C based on brominated benzofurans

-

Thermal Decomposition: Onset ~250°C via TGA analysis

Solubility Profile

Predicted solubility in common solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 10–15 |

| Hexane | <1 |

Hydrophobicity (logP) calculations:

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

Characterization Gaps

Critical needs:

-

X-ray crystallographic data for conformational analysis

-

Comprehensive toxicity profiling (LD, ecotoxicity)

Emerging Opportunities

Promising research avenues:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume